

Technical Support Center: Enhancing the Therapeutic Index of FGFR2 ADCs

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Compound of Interest		
Compound Name:	Aprutumab Ixadotin	
Cat. No.:	B12779818	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Fibroblast Growth Factor Receptor 2 (FGFR2) Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section addresses common issues encountered during the preclinical development of FGFR2 ADCs.

Issue 1: High Off-Target Toxicity in In Vivo Models

Question: Our FGFR2 ADC is showing significant toxicity in our animal models at doses below the predicted therapeutic threshold, what are the potential causes and how can we troubleshoot this?

Answer:

High off-target toxicity is a critical challenge in ADC development and can stem from several factors. Here's a systematic approach to investigate and mitigate this issue:

Potential Causes & Troubleshooting Steps:

 Payload-Related Toxicity: The cytotoxic payload may be released prematurely in circulation or taken up non-specifically by healthy tissues.[1][2]



Troubleshooting:

- Evaluate Linker Stability: Assess the stability of the linker in plasma. Consider using a more stable linker technology.
- Modify the Payload: Investigate payloads with a more hydrophilic nature to reduce non-specific uptake.[1] For example, moving from a hydrophobic payload like MMAE to a more hydrophilic derivative can improve the therapeutic window.[1]
- Reduce Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and off-target toxicity.[1] Experiment with a lower, more homogenous DAR.
- On-Target, Off-Tumor Toxicity: FGFR2 is expressed at low levels in some normal tissues.[3]
 The ADC may be binding to these healthy tissues, causing toxicity.
 - Troubleshooting:
 - Characterize FGFR2 Expression: Perform thorough immunohistochemistry (IHC) or other expression analyses in a panel of normal tissues from the animal model to identify potential sites of on-target toxicity.
 - Affinity Optimization: Modulate the antibody's affinity. A lower affinity might reduce binding to low-expressing normal tissues while maintaining sufficient binding to highexpressing tumor cells.
- Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on immune cells, leading to non-specific uptake and toxicity.
 - Troubleshooting:
 - Engineer the Fc Region: Introduce mutations in the Fc region to reduce or ablate binding to Fc receptors.

Issue 2: Lack of Efficacy in FGFR2-Positive Xenograft Models

Question: Our FGFR2 ADC shows good in vitro cytotoxicity but is not efficacious in our in vivo xenograft models. What could be the reasons?



Answer:

A discrepancy between in vitro and in vivo efficacy is a common hurdle. Here are key areas to investigate:

Potential Causes & Troubleshooting Steps:

- Poor Tumor Penetration: The ADC may not be effectively reaching all cancer cells within the tumor.
 - Troubleshooting:
 - Evaluate ADC Size and Format: Consider smaller targeting moieties like antibody fragments if tumor penetration is a major issue.
 - Enhance the Bystander Effect: Utilize a payload that can diffuse out of the target cell and kill neighboring antigen-negative cells.[4][5][6] This is particularly important in heterogeneous tumors.[6][7]
- Development of Resistance: The tumor cells may be developing resistance to the ADC.
 - Troubleshooting:
 - Investigate Resistance Mechanisms: Analyze post-treatment tumor samples for the emergence of FGFR2 mutations or activation of bypass signaling pathways like PI3K/AKT or MAPK.[8][9][10]
 - Combination Therapies: Consider combining the FGFR2 ADC with inhibitors of the identified resistance pathways.[11]
- Insufficient Payload Potency: The payload may not be potent enough to induce tumor regression in the in vivo setting.
 - Troubleshooting:
 - Select a More Potent Payload: Evaluate alternative payloads with higher intrinsic cytotoxicity.



- Suboptimal Dosing Regimen: The dose and schedule of administration may not be optimized.
 - Troubleshooting:
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the exposure-response relationship and optimize the dosing regimen.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right payload and linker for my FGFR2 ADC?

A1: The choice of payload and linker is critical for the therapeutic index.

- Payload Selection:
 - Mechanism of Action: Select a payload with a mechanism that is effective against the target cancer cell type. Common payloads include microtubule inhibitors (e.g., auristatins) and DNA damaging agents.[12][13]
 - Potency: The payload should be highly potent, as only a small amount will be delivered to the tumor cell.
 - Bystander Effect: For heterogeneous tumors, a membrane-permeable payload that can induce a bystander effect is advantageous.[4][6][7]
- Linker Selection:
 - Stability: The linker must be stable in circulation to prevent premature payload release and systemic toxicity.[14]
 - Cleavage Mechanism:
 - Cleavable Linkers: These are designed to be cleaved by enzymes (e.g., cathepsins) present in the lysosome of the target cell.[13] This is a common strategy to ensure intracellular payload release.

Troubleshooting & Optimization





 Non-cleavable Linkers: These rely on the degradation of the antibody in the lysosome to release the payload.[12]

Q2: What are the key mechanisms of resistance to FGFR2-targeted therapies, and how can they be addressed with ADCs?

A2: Resistance can be categorized as on-target or off-target.

- On-Target Resistance: This often involves the acquisition of mutations in the FGFR2 kinase domain that prevent drug binding.[8][15]
 - ADC Strategy: Since ADCs primarily use the antibody for targeting and not for inhibiting
 the kinase function, they can still be effective against tumors with kinase domain
 mutations, provided the mutated receptor is still expressed on the cell surface and
 internalizes.
- Off-Target Resistance: This involves the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways, which allows the cancer cells to survive despite FGFR2 inhibition.[8][9]
 - ADC Strategy: The cytotoxic payload of an ADC kills the cell through a mechanism independent of the signaling pathway, which can overcome resistance mediated by bypass pathways.

Q3: How can I assess the bystander effect of my FGFR2 ADC?

A3: The bystander effect, where the payload kills neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors.[4][5][6][7] It can be evaluated using several in vitro and in vivo methods.

- In Vitro Co-culture Assay:
 - Co-culture FGFR2-positive and FGFR2-negative cancer cells (the latter often engineered to express a fluorescent protein for identification).
 - Treat the co-culture with the FGFR2 ADC.



- Assess the viability of both cell populations using methods like flow cytometry or highcontent imaging.[4][6] A reduction in the viability of the FGFR2-negative cells indicates a bystander effect.[6]
- Conditioned Medium Transfer Assay:
 - Treat FGFR2-positive cells with the ADC.
 - Collect the conditioned medium, which will contain the released payload.
 - Apply this medium to a culture of FGFR2-negative cells and assess their viability.[6][16]
- In Vivo Models:
 - Use tumor models with heterogeneous FGFR2 expression.
 - Alternatively, co-inject FGFR2-positive and tagged (e.g., luciferase-expressing) FGFR2-negative cells to form a mixed tumor.[4]
 - Monitor the growth of both cell populations following ADC treatment.[4]

Quantitative Data Summary

Table 1: Preclinical Efficacy of Selected FGFR2-Targeted ADCs



ADC Name	Target	Payload	Cancer Model	Efficacy	Reference
Aprutumab ixadotin (BAY1187982	FGFR2	Auristatin W derivative	Patient- derived xenograft (PDX) models	Significant dose- dependent tumor regression	[12]
TST105	FGFR2b	Topoisomera se I inhibitor	SNU-16 xenograft model (gastric cancer)	Potent anti- tumor activity	[17]
FGFR2-ADC (Unnamed)	FGFR2	Novel auristatin	SNU-16 (gastric) & MFM-223 (breast) xenografts	Tumor growth inhibition and regression	[18]

Table 2: In Vitro Potency of an FGFR2-Targeted ADC

Cell Line	FGFR2 Expression	ADC (TST105) IC50 (nM)	Reference
SNU-16 (gastric)	High	0.3 - 0.4	[17]
SW480-FGFR2b (colorectal)	High	0.3 - 0.4	[17]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

• Cell Plating: Seed FGFR2-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



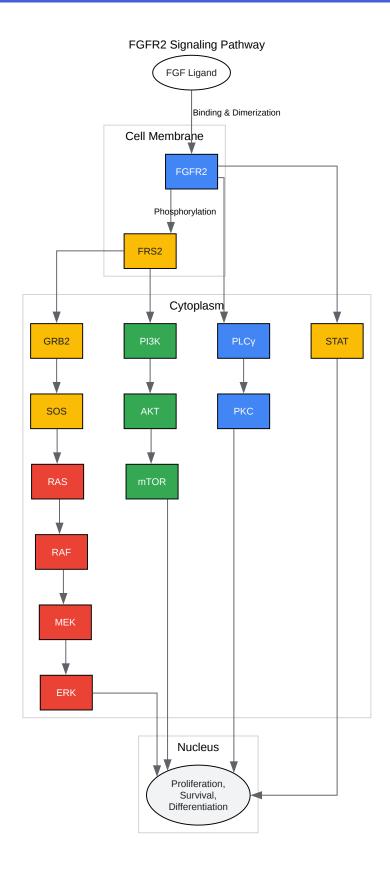
- ADC Treatment: Prepare serial dilutions of the FGFR2 ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
- Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or MTT.
- Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 2: Bystander Effect Co-Culture Assay

- Cell Preparation: Label FGFR2-negative cells with a fluorescent marker (e.g., GFP) to distinguish them from the unlabeled FGFR2-positive cells.
- Co-culture Plating: Plate a mixture of FGFR2-positive and FGFR2-negative cells in a desired ratio (e.g., 1:1, 1:5) in a 96-well plate.
- ADC Treatment: Treat the co-culture with serial dilutions of the FGFR2 ADC.
- Incubation: Incubate for a duration sufficient to observe the bystander effect (can be longer than a standard cytotoxicity assay).
- Flow Cytometry Analysis:
 - Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or DAPI).
 - Analyze the cells using a flow cytometer, gating on the fluorescently labeled (FGFR2negative) and unlabeled (FGFR2-positive) populations.
 - Quantify the percentage of dead cells in each population.
- Data Analysis: An increase in the death of the FGFR2-negative population in the presence of the FGFR2-positive cells and the ADC indicates a bystander effect.[4]

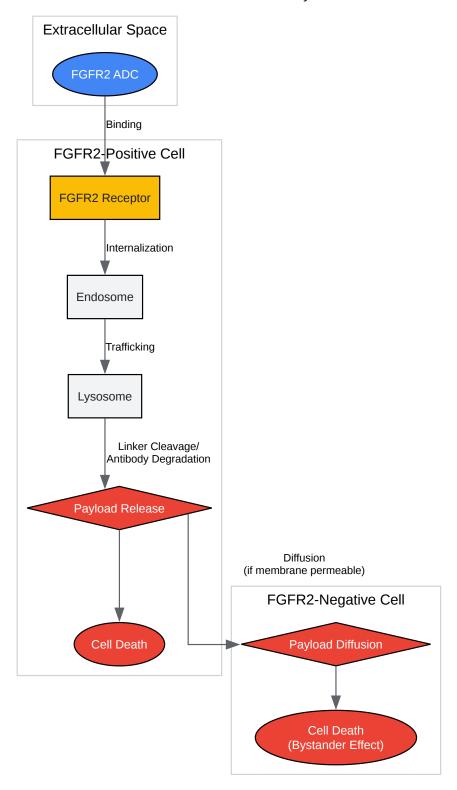
Visualizations



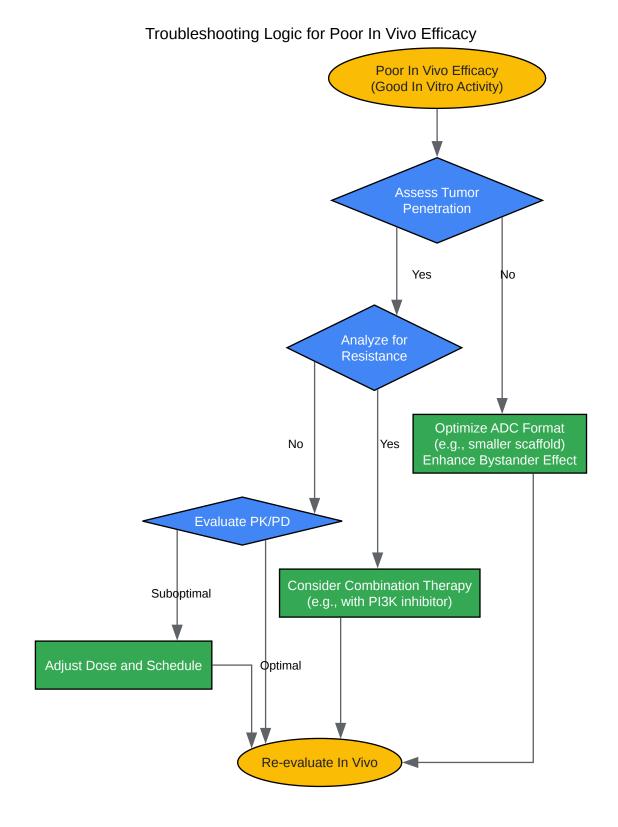




FGFR2 ADC Mechanism of Action & Bystander Effect







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